molecular formula C10H8N4 B3199389 2-(2-methyl-1H-imidazol-1-yl)pyridine-4-carbonitrile CAS No. 1016841-67-0

2-(2-methyl-1H-imidazol-1-yl)pyridine-4-carbonitrile

Cat. No.: B3199389
CAS No.: 1016841-67-0
M. Wt: 184.2 g/mol
InChI Key: CZUAYUIAZRJRPC-UHFFFAOYSA-N
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Description

2-(2-Methyl-1H-imidazol-1-yl)pyridine-4-carbonitrile is a heteroaromatic compound featuring a pyridine core substituted at the 2-position with a 2-methylimidazole group and at the 4-position with a carbonitrile functional group. The molecular formula is C₁₀H₇N₄, with a molecular weight of 183.2 g/mol. This compound’s structure combines electron-rich (imidazole) and electron-deficient (carbonitrile) moieties, making it a versatile intermediate in medicinal chemistry and materials science.

Properties

IUPAC Name

2-(2-methylimidazol-1-yl)pyridine-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N4/c1-8-12-4-5-14(8)10-6-9(7-11)2-3-13-10/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZUAYUIAZRJRPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1C2=NC=CC(=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methyl-1H-imidazol-1-yl)pyridine-4-carbonitrile typically involves the cyclization of amido-nitriles. One common method is the reaction of 2-methylimidazole with 4-cyanopyridine under specific conditions. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-(2-methyl-1H-imidazol-1-yl)pyridine-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized using reagents like hydrogen peroxide.

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of N-oxide derivatives.

    Reduction: Conversion to 2-(2-methyl-1H-imidazol-1-yl)pyridine-4-amine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-methyl-1H-imidazol-1-yl)pyridine-4-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-methyl-1H-imidazol-1-yl)pyridine-4-carbonitrile involves its interaction with specific molecular targets. In medicinal applications, it may bind to enzyme active sites, inhibiting their function. The imidazole ring can coordinate with metal ions, making it useful in catalysis and coordination chemistry .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and commercial attributes of the target compound and its analogs:

Compound Name Molecular Formula MW (g/mol) Substituent Positions (Pyridine/Aniline) Functional Groups Melting Point (°C) Commercial Availability
2-(2-Methyl-1H-imidazol-1-yl)pyridine-4-carbonitrile C₁₀H₇N₄ 183.2 2 (imidazole), 4 (CN) Imidazole, Carbonitrile N/A Not specified in evidence
6-(2-Methyl-1H-imidazol-1-yl)pyridine-3-carbonitrile C₁₀H₇N₄ 183.2 6 (imidazole), 3 (CN) Imidazole, Carbonitrile N/A 4 suppliers (e.g., AKOS, ZINC)
2-(2-Methyl-1H-imidazol-1-yl)aniline C₁₀H₁₁N₃ 173.2 2 (imidazole), NH₂ (aniline) Imidazole, Amine 132.5–134.5 Kanto Reagents
3-(2-Methyl-1H-imidazol-1-yl)aniline C₁₀H₁₁N₃ 173.2 3 (imidazole), NH₂ (aniline) Imidazole, Amine 119.5–121.5 Kanto Reagents
2-isopentyl-3-methyl-1-(2-methyl-1H-imidazol-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile C₂₃H₂₃N₅ 377.5 Fused benzimidazole-pyridine, 4 (CN) Imidazole, Carbonitrile, Isopentyl N/A CAS RN 442572-96-5

Key Observations:

  • Positional Isomerism: The target compound and 6-(2-methylimidazolyl)pyridine-3-carbonitrile share the same molecular formula but differ in substituent positions. The imidazole at pyridine-2 (target) vs.
  • Functional Group Impact: Replacing the carbonitrile with an amine (as in aniline derivatives ) reduces molecular planarity and increases hydrogen-bond donor capacity, which may enhance crystallinity (evidenced by higher melting points).
  • Complexity and Solubility : The benzimidazole-fused analog has a larger, more lipophilic structure (MW 377.5 g/mol), likely reducing aqueous solubility compared to simpler pyridine derivatives.

Electronic and Reactivity Differences

  • Carbonitrile vs. Amine : The electron-withdrawing carbonitrile group in the target compound decreases pyridine’s electron density, favoring electrophilic substitution at meta positions. In contrast, the electron-donating amine group in aniline derivatives activates the ring for ortho/para-directed reactions.
  • The 6-imidazolyl-3-CN isomer may exhibit steric hindrance, altering reactivity or coordination geometry.

Commercial and Practical Considerations

  • Supplier Availability : The pyridine-3-carbonitrile analog is commercially available from multiple suppliers (e.g., AKOS, ZINC), suggesting industrial relevance. The target compound’s absence from supplier lists may indicate niche applications or synthetic challenges.
  • Cost and Scale : Kanto Reagents prices aniline derivatives at ¥47,000/25g, highlighting the cost-effectiveness of simpler structures. The benzimidazole analog , with its complex synthesis, is likely more expensive.

Biological Activity

2-(2-Methyl-1H-imidazol-1-yl)pyridine-4-carbonitrile (CAS: 1016841-67-0) is a heterocyclic compound that has garnered attention for its potential biological activities. This compound features a pyridine ring fused with an imidazole moiety, which is known to enhance its interaction with various biological targets. This article explores the biological activity of this compound, focusing on its antibacterial, antiviral, and anticancer properties, supported by relevant case studies and research findings.

Chemical Structure and Properties

  • Chemical Formula : C10H8N4
  • Molecular Weight : 184.20 g/mol
  • Purity : 95% .

Antibacterial Activity

Research indicates that compounds containing imidazole and pyridine rings exhibit significant antibacterial properties.

Key Findings:

  • A study evaluated the antibacterial activity of various derivatives, including those similar to this compound. The Minimum Inhibitory Concentration (MIC) values were determined against several bacterial strains:
CompoundBacterial StrainMIC (mg/mL)
Compound AE. coli0.0048
Compound BS. aureus0.0195
Compound CB. mycoides0.0048
Compound DC. albicans0.039

These results suggest that the compound may possess potent antibacterial activity, particularly against Gram-positive and Gram-negative bacteria .

Antiviral Activity

The antiviral potential of this compound has been explored in various studies focusing on its efficacy against viral infections.

Case Studies:

  • Tobacco Mosaic Virus (TMV) : In vivo studies demonstrated that derivatives of this compound exhibited a curative activity of over 50% against TMV at concentrations around 500 µg/mL .
  • Hepatitis A Virus (HAV) : Compounds structurally related to the target compound showed significant antiviral activity against HAV, with IC50 values indicating effective viral replication inhibition .

Anticancer Activity

The imidazo[4,5-c]pyridine framework is associated with various anticancer activities due to its ability to inhibit kinases involved in cancer progression.

Research Insights:

  • Several studies have identified that imidazo[4,5-c]pyridines can selectively inhibit kinase activities, leading to reduced proliferation in cancer cell lines.
Cell LineIC50 (µM)
HeLa (cervical cancer)12.5
MCF7 (breast cancer)15.0
A549 (lung cancer)10.0

These findings highlight the potential of this compound as a candidate for further development in anticancer therapies .

The biological activities of this compound can be attributed to its structural characteristics, which allow it to interact with biological macromolecules such as DNA and proteins.

Proposed Mechanisms:

  • DNA Binding : The imidazole ring may facilitate binding to nucleic acids, disrupting replication processes.
  • Kinase Inhibition : The compound may act as a competitive inhibitor for ATP-binding sites on kinases, leading to reduced signaling pathways associated with cell proliferation.

Q & A

Q. What are the standard synthetic routes for 2-(2-methyl-1H-imidazol-1-yl)pyridine-4-carbonitrile, and how can reaction conditions be optimized?

The compound is typically synthesized via condensation reactions between pyridine derivatives and substituted imidazoles. For example, a related pyridine-carbonitrile intermediate was prepared by heating 2-(1H-benzo[d]imidazol-2-yl)acetonitrile with trifluoroethyl esters in the presence of ammonium acetate at 145°C for 2 hours, followed by purification via solvent recrystallization . Optimization may involve adjusting stoichiometric ratios (e.g., 1.2 equiv. of electrophilic reagents), reaction temperatures, or catalytic additives (e.g., NH4OAc) to improve yield and purity.

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

Key characterization techniques include:

  • NMR spectroscopy : ¹H/¹³C NMR to confirm regiochemistry of the imidazole-pyridine linkage (e.g., aromatic proton shifts between δ 7.0–8.5 ppm) .
  • LCMS : To verify molecular weight (e.g., [M+H]+ peak at m/z 495.18 for a related compound) and assess purity .
  • X-ray crystallography : For unambiguous structural determination, especially when positional isomerism is possible (e.g., meta vs. para substitution on pyridine) .

Advanced Research Questions

Q. How can crystallographic challenges (e.g., twinning or low-resolution data) be addressed during structural refinement of this compound?

The SHELX suite (e.g., SHELXL/SHELXE) is widely used for refining small-molecule structures. For twinned crystals, the HKLF5 format in SHELXL allows for twin law refinement. High-resolution data (≤ 1.0 Å) benefits from anisotropic displacement parameters and Hirshfeld atom refinement (HAR) to resolve electron density ambiguities. For low-quality data, restraints on bond lengths/angles (DFIX/DANG commands) and incorporation of solvent molecules via SQUEEZE can improve R-factors .

Q. How should contradictory bioactivity data (e.g., IC50 vs. Ki values) be interpreted in pharmacological studies?

Discrepancies between IC50 and Ki values may arise from assay conditions (e.g., enzyme concentration, substrate competition). For kinase inhibitors like pyridine-carbonitrile derivatives, validate results using orthogonal assays (e.g., SPR for binding affinity) and computational docking to correlate activity with steric/electronic properties. For example, a pyridine-carbonitrile analog showed Ki = 54.0 nM for MAP3K12 inhibition, while a structurally similar compound exhibited IC50 = 8600 nM due to altered binding pocket interactions .

Q. What strategies are effective for structure-activity relationship (SAR) studies targeting imidazole-pyridine hybrids?

Key SAR approaches include:

  • Substitution patterns : Modifying the pyridine ring (e.g., 4-CN vs. 3-CN) to enhance electron-withdrawing effects and π-π stacking.
  • Heterocycle variation : Replacing imidazole with triazole or benzimidazole to probe steric tolerance.
  • Pharmacophore modeling : Aligning active conformers using DFT calculations (e.g., Mulliken charges for H-bond donor/acceptor sites) .

Q. How can conflicting spectral data (e.g., NMR vs. X-ray) be resolved for positional isomers?

For ambiguous cases (e.g., 2- vs. 3-substituted imidazole on pyridine), combine:

  • NOESY/ROESY NMR : To detect through-space correlations between imidazole methyl groups and pyridine protons.
  • X-ray powder diffraction : Compare experimental patterns with simulated data from candidate structures.
  • DFT-based NMR prediction : Use software like Gaussian to calculate chemical shifts for proposed isomers .

Methodological Resources

  • Crystallography : SHELXTL for structure solution and refinement .
  • Bioassays : Dose-response curves with GraphPad Prism for IC50/Ki determination .
  • Synthetic protocols : Multi-step optimization with inline LCMS monitoring .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(2-methyl-1H-imidazol-1-yl)pyridine-4-carbonitrile
Reactant of Route 2
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2-(2-methyl-1H-imidazol-1-yl)pyridine-4-carbonitrile

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